Home > Products > Screening Compounds P103285 > (2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one -

(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one

Catalog Number: EVT-5543212
CAS Number:
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-methoxyphenyl)-2-methyl-1,3-propanedione

  • Compound Description: This compound serves as an intermediate in the synthesis of the flavone 2-(4-methoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one []. Its crystal structure reveals the presence of intramolecular hydrogen bonding and disorder in the orientation of a methyl group within the 4-methoxyphenyl substituent.

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This compound features a complex structure comprised of multiple aromatic rings, including phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings []. These rings exhibit specific twist angles relative to each other, influencing the overall molecular conformation. Weak intra- and intermolecular interactions are observed, contributing to the crystal packing.

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

  • Compound Description: This compound, a cathinone derivative, has been identified as a new psychoactive substance (NPS) and its hydrochloride salt was characterized using X-ray crystallography []. The investigation revealed its crystallographic data, confirming its chemical structure and providing insights into its solid-state arrangement.

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP)

  • Compound Description: This compound, another cathinone derivative, is a new psychoactive substance (NPS) that was characterized by X-ray crystallography []. Crystallographic data analysis confirmed its structure and provided details about its solid-state characteristics.

2-(Methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD)

  • Compound Description: This cathinone derivative, identified as a new psychoactive substance (NPS), has been characterized by X-ray crystallography in its hydrochloride salt form []. The crystallographic data obtained from this investigation confirms its chemical structure and provides insights into its solid-state characteristics.

1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289)

  • Compound Description: SB-224289 is a selective 5-HT1B receptor inverse agonist developed from structural modifications of nonselective 5-HT1B/5-HT1D receptor antagonist []. It potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo.

Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate)

  • Compound Description: This compound is synthesized through a two-step process utilizing a copper-free Huisgen cycloaddition reaction []. Its structure has been elucidated using various spectroscopic methods including IR, 1D and 2D NMR, and elemental analysis.

1-Substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial, antitubercular, and anti-HIV activities []. Specific derivatives within this series, namely 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (TTS09) and 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(4-nitrophenyl)isothiourea (TTS06), exhibited potent activity against various bacterial strains and showed promising antitubercular and anti-HIV activity.

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This complex compound consists of multiple interconnected ring systems including a dihydropyrazolyl ring, a pyrazolyl ring, a thiazole ring, and multiple substituted phenyl rings, with specific dihedral angles between adjacent rings influencing its overall conformation [].

1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea

  • Compound Description: This compound exists as the thioamide tautomer in its solid state, featuring an anti-disposition of the thioamide-N-H atoms and an intramolecular N-H⋯N hydrogen bond []. The molecule adopts an L-shaped conformation and forms centrosymmetric eight-membered {⋯HNCS}2 synthons through thioamide-N1-H⋯S1(thione) hydrogen bonds.

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

  • Compound Description: CHMFL-BMX-078 is a potent and selective type II irreversible BMX kinase inhibitor, exhibiting an IC50 of 11 nM against BMX by forming a covalent bond with cysteine 496 residue []. It demonstrates high selectivity for BMX, with at least 40-fold selectivity over BTK kinase.

(E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit, each exhibiting different dihedral angles between the triazole ring and the attached phenyl and nitrobenzene rings []. Intermolecular C-H···N hydrogen bonds link molecules to form [] chains in the crystal structure.

5-Iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran

  • Compound Description: The crystal structure of this compound reveals a dihedral angle of 70.35° between the benzofuran ring system and the 4-methylphenyl ring []. The molecules in the crystal are linked by π-π interactions and C-H···O hydrogen bonds.

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

  • Compound Description: This compound acts as a soluble guanylate cyclase (sGC) activator and was developed for topical ocular delivery as a therapy for glaucoma []. It demonstrated robust intraocular pressure-lowering effects in a cynomolgus model.

1-Arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones

  • Compound Description: These compounds were synthesized from 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide by reaction with aromatic aldehydes []. Their structures were elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry.

4-Aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazides

  • Compound Description: These compounds were obtained by reacting aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide []. Their structural characterization was achieved through IR, NMR, and mass spectral data.

rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

  • Compound Description: This compound represents a novel substance class and its crystal structure has been reported [].

5-(2-(4-Fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

  • Compound Description: This compound's crystal structure has been determined, revealing its triclinic crystal system and P-1 space group []. The structure includes a dimethylformamide molecule as a solvent.

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Compound Description: This compound's asymmetric unit consists of two independent molecules with slight conformational differences []. The chalcone residue is almost coplanar with the triazole ring, and the conformation about each C=C double bond is E. Molecules form layers through C-H···O and C-H···π interactions.

4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl)piperidine

  • Compound Description: This compound, with a monoclinic crystal structure, has its cyclohexyl and piperidine rings adopting a chair conformation []. The butadiene unit exhibits a configuration close to cissoid.

4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl)morpholine

  • Compound Description: This compound crystallizes in a monoclinic crystal system with a chair conformation for the morpholine ring []. Similar to the previous compound, it also features a near-cissoid configuration for the butadiene unit.

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound exhibits an E conformation about the C=C bond, and the triazole methyl group and the carbonyl O atom are in a syn arrangement []. The crystal structure reveals π-π interactions between centrosymmetrically related molecules.

(2E)-3-(4-Methylphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate

  • Compound Description: This compound, existing as a monohydrate, features significant twists in its structure between the quinoline ring system and the benzene ring and the chalcone residue []. It forms a stable tetrameric aggregate through hydrogen bonding with water molecules.

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: The asymmetric unit of this compound comprises two independent molecules with slight differences in the angles between the planes of their ring systems []. The molecules are linked by C-H···O hydrogen bonds, forming dimers in the crystal structure.

5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound's crystal structure has been determined, revealing its monoclinic crystal system and P2(1)/c space group [].

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

  • Compound Description: In this compound, the methylphenyl rings are oriented with a dihedral angle of 19.4° relative to each other []. The crystal structure showcases N-H···O hydrogen bonds that link molecules into chains, alongside weak C-H···O and C-H···π interactions.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound has a central pyrazole ring in an envelope conformation and exhibits multiple twists within its structure []. The crystal packing involves C-H···N, C-H···F, C-H···π, and π–π interactions, creating a three-dimensional network of molecules.

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

  • Compound Description: This compound's structure is influenced by intramolecular N—H⋯O and C—H⋯O hydrogen bonds []. Its crystal packing involves N—H⋯O hydrogen bonds, C—H⋯π, and π–π stacking interactions, resulting in chains of molecules.

(1s)-1,5-anhydro-1- [3 - [[5- (4-fluorophenyl) -2-thienyl] methyl] -4-methylphenyl]-d-anhydrous crystalline form of glucitol

  • Compound Description: This compound is a D-glucitol derivative developed for potential use in treating type 2 diabetes and related glucose disorders [].

(4Z)-1-(3,4-Dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: The asymmetric unit of this compound comprises two molecules with varying dihedral angles between the central pyrazole ring and the attached dichlorobenzene and p-tolyl rings []. Intramolecular O—H⋯O hydrogen bonds and weak C—H⋯π interactions are observed.

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

  • Compound Description: Dasatinib is a potent pan-Src kinase inhibitor that was developed from a 2-aminothiazole template []. It exhibits nanomolar to subnanomolar potencies in biochemical and cellular assays and has demonstrated oral efficacy in inhibiting proinflammatory cytokine production and reducing inflammation in animal models.

Nα-(2-naphthyl-sulphonyl-glycyl)-dl-p-amidinophenylalanyl-piperidine (NAPAP)

  • Compound Description: NAPAP is a benzamidine-based inhibitor that binds to the active site of trypsin, preventing the carboxy-terminal amido bond from being susceptible to the active-site Ser195 []. This compound has been studied for its interactions with thrombin as well, providing insights into structure-activity relationships in protease inhibition.

(2R,4R)-4-Methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl)-l-arginyl]-2-piperidine carboxylic acid (MQPA)

  • Compound Description: MQPA is an arginine-based inhibitor that demonstrates a strong affinity for thrombin []. It provides valuable information for understanding the structural requirements for thrombin inhibition.

N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound's crystal structure has been determined, revealing a monoclinic crystal system with a P2(1)/n space group []. Intermolecular N—H···N hydrogen bonds contribute to the formation of centrosymmetric R2(2)(8) dimers in the crystal structure.

5-Isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound's crystal structure belongs to a monoclinic system with a P2(1)/c space group []. Similar to the previous compound, it also forms centrosymmetric R2(2)(8) dimers in its crystal structure through intermolecular N—H···N hydrogen bonds.

Ethyl 2-anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophene-3-carboxylate

  • Compound Description: This compound adopts a specific conformation influenced by an intramolecular N—H···O hydrogen bond, forming an S(6) ring []. In the crystal, molecules stack along the a-axis with weak aromatic π-π stacking interactions between thiophene rings.

1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone

  • Compound Description: This compound's structure is characterized by a small dihedral angle between the triazole and thiophene rings, and the presence of an intramolecular N—H···O hydrogen bond that forms an S(6) loop []. The crystal packing shows molecules stacked parallel to the a-axis with weak π-π interactions between thiophenyl and triazolyl groups.

1-Methyl-1′-(4-methylphenyl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[piperidine-3,2′-pyrrolizine-3′,3′′-indoline]-4,2′′-dione

  • Compound Description: This compound's asymmetric unit contains two molecules linked by C—H⋯O interactions, forming a dimer []. These dimers are further connected through various hydrogen bonds, resulting in a complex network extending along the b axis.

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL inhibitor, demonstrating significant activity against chronic myeloid leukemia (CML) cell lines []. It effectively suppresses BCR-ABL autophosphorylation and downstream signaling pathways, leading to tumor growth inhibition in a xenograft mouse model.

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

  • Compound Description: This class of compounds, particularly 3-{(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27), exhibit potent AMPA receptor antagonist activity []. These compounds demonstrated significant anticonvulsant effects in animal models with a favorable safety profile.

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one

  • Compound Description: This compound exists in the hydrazinylidene tautomeric form and features intramolecular hydrogen bonding []. The crystal packing is stabilized by weak intermolecular interactions, including C-H···O, C-H···π, and π-π interactions.

Properties

Product Name

(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one

IUPAC Name

(E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c1-13-6-8-15(9-7-13)10-11-16(18)17-12-4-3-5-14(17)2/h6-11,14H,3-5,12H2,1-2H3/b11-10+

InChI Key

KJYMTUIMFCTMFX-ZHACJKMWSA-N

SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)C

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)C

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.